molecular formula C12H20N2 B3012675 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine CAS No. 1867517-72-3

4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine

Cat. No.: B3012675
CAS No.: 1867517-72-3
M. Wt: 192.306
InChI Key: HLLAUVNEHBYVIA-HAQNSBGRSA-N
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Description

4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine is a compound that features a cyclohexane ring substituted with an amine group and a pyrrole ring The pyrrole ring is further substituted with two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine typically involves the reaction of 2,5-dimethylpyrrole with cyclohexanone under specific conditions. One common method is the Paal-Knorr reaction, where 2,5-hexanedione reacts with 1,2,5-oxadiazole-3,4-diamine to form the pyrrole ring . The reaction conditions often include the use of an acid catalyst and heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexane ring provides a different steric environment compared to similar compounds with aromatic rings, potentially leading to unique reactivity and interactions with biological targets.

Properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-4,11-12H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLAUVNEHBYVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2CCC(CC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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